Rivaroxaban Diol, chemically known as (S)-1-[(4aR,10bS)-7-chloro-10b-(4-chlorophenyl)-8-methoxy-2-oxo-2,4a,5,6,9,10-hexahydrobenzo[f]chromen-3-yl]-3,4-dihydroxy-N-(2-oxopyrrolidin-1-yl)butanamide, is a key metabolite of the anticoagulant drug Rivaroxaban [, , , ]. It is classified as a pyrano-chromenone derivative and plays a crucial role in understanding the pharmacokinetic profile of Rivaroxaban [, , , ].
Rivaroxaban diol is a derivative of rivaroxaban, an anticoagulant medication that inhibits Factor Xa, a crucial component in the coagulation cascade. This compound has gained prominence due to its effectiveness in preventing and treating thromboembolic disorders. Rivaroxaban diol is characterized by its unique molecular structure, which includes a diol functional group that may influence its pharmacological properties and synthesis pathways.
Rivaroxaban was originally developed by Bayer HealthCare and is marketed under the brand name Xarelto. It is primarily used to reduce the risk of stroke and blood clots in patients with atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism.
Rivaroxaban diol falls under the classification of anticoagulant drugs, specifically as a direct Factor Xa inhibitor. It is categorized as a small molecule drug, which allows for oral administration, providing an alternative to traditional anticoagulants that often require injections.
The synthesis of rivaroxaban diol involves several key steps, typically starting from simpler organic compounds. The most common synthetic routes include:
Recent advancements have focused on optimizing these synthesis pathways to improve yield and purity while minimizing hazardous waste. For instance, one reported method achieved a yield of approximately 38% using a six-step process that emphasized cost-effectiveness and safety by employing less toxic reagents .
Rivaroxaban diol features a complex structure with multiple functional groups, including:
The presence of the diol functional group introduces additional hydroxyl groups, which can enhance solubility and alter binding interactions with biological targets.
The molecular formula for rivaroxaban diol can be represented as CHClNOS. Its molecular weight is approximately 435.88 g/mol.
The chemical reactivity of rivaroxaban diol can be characterized by its ability to undergo various transformations, such as:
These reactions are facilitated by specific conditions such as temperature control, choice of solvents (e.g., toluene or xylene), and the presence of catalysts (e.g., palladium-based catalysts for hydrogenation) to enhance efficiency and selectivity .
Rivaroxaban diol functions primarily by inhibiting Factor Xa, which plays a pivotal role in the coagulation cascade leading to thrombin generation. By blocking this enzyme, rivaroxaban diol prevents the formation of fibrin clots.
Studies have shown that rivaroxaban exhibits a rapid onset of action with peak plasma concentrations occurring within 2 to 4 hours post-administration. The bioavailability is approximately 66%, making it effective even at lower doses compared to traditional anticoagulants .
Relevant analyses indicate that modifications in its structure can significantly affect its solubility and stability profiles, which are critical for its therapeutic efficacy .
Rivaroxaban diol is primarily utilized in pharmacological research aimed at developing improved anticoagulant therapies. Its unique structural features make it a candidate for further studies into:
Additionally, ongoing research aims to explore potential applications in other therapeutic areas beyond anticoagulation, including cancer therapy where thrombosis is a significant concern .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3